Methyl N-Acetyl-L-tyrosine Methyl N-Acetyl-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 2440-79-1
VCID: VC21538566
InChI: InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m0/s1
SMILES: CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Molecular Formula: C12H15NO4
Molecular Weight: 237,25 g/mole

Methyl N-Acetyl-L-tyrosine

CAS No.: 2440-79-1

Cat. No.: VC21538566

Molecular Formula: C12H15NO4

Molecular Weight: 237,25 g/mole

* For research use only. Not for human or veterinary use.

Methyl N-Acetyl-L-tyrosine - 2440-79-1

CAS No. 2440-79-1
Molecular Formula C12H15NO4
Molecular Weight 237,25 g/mole
IUPAC Name methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m0/s1
Standard InChI Key KRMVXLWZDYZILN-NSHDSACASA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC
SMILES CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Chemical Identity and Properties

Methyl N-Acetyl-L-tyrosine is identified by several key parameters that establish its chemical identity within scientific databases and literature. The compound is characterized by specific molecular properties that influence its behavior in chemical and biological systems.

Chemical Identification

Methyl N-Acetyl-L-tyrosine is recognized by its systematic chemical identity markers, which are essential for scientific classification and reference. The compound possesses the CAS number 2440-79-1 and is also known by several synonyms including Ac-L-Tyr-OMe, n-acetyl-l-tyrosine methyl ester, and Ac-Tyr-OMe . These identification parameters allow for consistent tracking and reference of the compound across scientific databases and literature.

Structural Properties

The molecular structure of Methyl N-Acetyl-L-tyrosine consists of three key functional groups that define its chemical properties: a phenol group, an acetylated amino group, and a methyl ester. The compound has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . This structure represents a modification of the amino acid L-tyrosine, where the amine group has been acetylated and the carboxylic acid group has been esterified with a methyl group. The structural configuration maintains the chirality of the parent amino acid, preserving its L-configuration.

Synthesis Methods

Multiple synthetic pathways have been established for the preparation of Methyl N-Acetyl-L-tyrosine, with varying efficiencies and applications depending on laboratory needs. These methods typically involve modifications to L-tyrosine or its derivatives.

Direct Esterification Route

One efficient method for preparing Methyl N-Acetyl-L-tyrosine begins with the synthesis of N-acetyl-L-tyrosine methyl ester. This intermediate compound is a crucial precursor in the synthesis pathway. The process involves the acetylation of L-tyrosine followed by methylation of the carboxylic acid group. The resulting N-acetyl-L-tyrosine methyl ester represents the target compound . This synthetic route offers advantages in terms of optical purity and yield compared to alternative methods.

Diazomethane Method

Another reported approach involves the use of diazomethane as a methylating agent. In this method, N-acetyl-L-tyrosine is converted to its methyl ester derivative through reaction with diazomethane, resulting in an optically pure product . While effective for producing high-purity Methyl N-Acetyl-L-tyrosine, this method requires careful handling due to the hazardous nature of diazomethane.

Alternative Synthetic Approaches

The synthesis of Methyl N-Acetyl-L-tyrosine can also be approached by first preparing N-acetyl-L-tyrosine through a controlled reaction sequence. This typically involves dispersing L-tyrosine in water, adjusting the pH with sodium hydroxide, and then adding acetic anhydride under controlled conditions . The resulting N-acetyl-L-tyrosine can then undergo methyl esterification to yield the desired Methyl N-Acetyl-L-tyrosine. This multi-step approach allows for precise control over reaction conditions and potential scale-up opportunities.

Chemical and Biological Properties

The chemical structure of Methyl N-Acetyl-L-tyrosine confers specific properties that influence its behavior in chemical and biological systems. These properties contribute to its potential applications and biological significance.

Chemical Reactivity

Methyl N-Acetyl-L-tyrosine contains several reactive functional groups that define its chemical behavior. The phenolic hydroxyl group remains reactive and can participate in various chemical transformations. The methyl ester group is susceptible to hydrolysis under basic conditions, which can regenerate the carboxylic acid form (N-Acetyl-L-tyrosine). This hydrolysis reaction is particularly relevant in biological systems where esterases may catalyze this conversion. The acetylated amino group provides stability against aminopeptidases while maintaining the compound's ability to participate in specific biochemical processes.

Relationship to Parent Compounds

Understanding Methyl N-Acetyl-L-tyrosine requires examining its relationship to L-tyrosine and N-Acetyl-L-tyrosine, as these structural relationships influence its properties and applications.

Comparison with L-Tyrosine

Methyl N-Acetyl-L-tyrosine represents a double modification of the amino acid L-tyrosine. The acetylation of the amino group and methylation of the carboxylic acid group significantly alter the compound's properties compared to the parent amino acid. While L-tyrosine is a standard proteinogenic amino acid with high water solubility and amphoteric behavior, Methyl N-Acetyl-L-tyrosine exhibits increased lipophilicity and lacks the zwitterionic characteristics of the unmodified amino acid. These modifications may enhance membrane permeability and potentially influence the compound's biological activity profile.

Comparison with N-Acetyl-L-tyrosine

N-Acetyl-L-tyrosine, the immediate precursor to Methyl N-Acetyl-L-tyrosine, has been studied more extensively. It has been identified as an endogenous stress response factor associated with mitohormesis in stressed animals . N-Acetyl-L-tyrosine has also been shown to induce thermotolerance in several species and can reduce concentrations of stress markers like corticosterone and peroxidized lipids . The methylation of N-Acetyl-L-tyrosine to form Methyl N-Acetyl-L-tyrosine alters its physicochemical properties, potentially affecting its biological activity and application potential.

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